[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid (TMCB) is a synthetic organic compound primarily recognized for its inhibitory activity against casein kinase 2 (CK2) []. CK2 is a ubiquitous serine/threonine protein kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis. TMCB acts as a potent and selective ATP-competitive inhibitor of CK2, making it a valuable tool in studying the role of CK2 in various biological pathways and disease models [].
TMCB functions as a potent and selective ATP-competitive inhibitor of CK2 []. It binds to the ATP-binding site of the CK2 catalytic subunit, thereby preventing ATP binding and subsequent phosphorylation of CK2 substrates. This inhibition of CK2 activity disrupts downstream signaling pathways regulated by CK2, ultimately influencing cellular processes such as proliferation, apoptosis, and gene expression.
Investigating Clasmatodendrosis in Epilepsy: TMCB has been used to study the role of CK2-mediated NF-κB phosphorylation in clasmatodendrosis, an autophagic astroglial death observed in the hippocampus of chronic epilepsy rats []. Studies suggest that TMCB's inhibition of CK2 attenuates clasmatodendritic degeneration and restores glutathione peroxidase-1 (GPx1) expression, highlighting its potential in understanding and treating epilepsy-related brain damage [].
Exploring SARS-CoV-2 Nucleocapsid Oligomerization: Computational studies have explored TMCB as a potential inhibitor of SARS-CoV-2 nucleocapsid protein oligomerization []. While TMCB exhibited relatively lower binding affinity compared to other tested drugs, further research is needed to evaluate its efficacy in inhibiting viral replication [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: